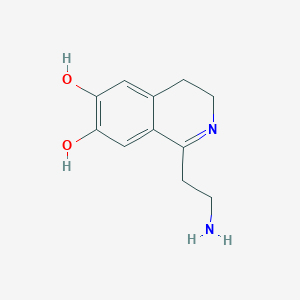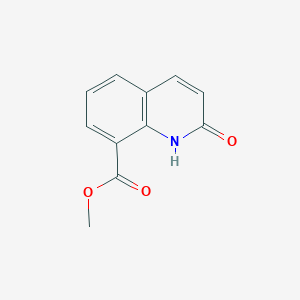
2-(4-Ethylphenyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound. Azepane derivatives, including this compound, are known for their diverse applications in synthetic chemistry and biology. These compounds are characterized by their unique ring structure, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This method involves the use of palladium catalysts and ligands to facilitate the cyclization process.
Industrial Production Methods: For industrial production, the preparation of azepane derivatives often involves multi-step processes. For example, the preparation of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride involves alkylation, substitution, reduction, and chlorination steps . These methods are designed to achieve high yields and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(4-Ethylphenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azepane derivatives into amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated or nitrated azepane derivatives
科学研究应用
2-(4-Ethylphenyl)azepane has found applications in various fields:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and DNA binding agents.
Medicine: Explored for their analgesic and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-Ethylphenyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique ring structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including analgesia and anticancer activity .
相似化合物的比较
Azepane: A parent compound with a similar ring structure.
Benzazepine: Contains a fused benzene ring, offering different chemical properties.
Oxazepine: Contains an oxygen atom in the ring, leading to distinct reactivity.
Uniqueness: 2-(4-Ethylphenyl)azepane is unique due to the presence of the ethylphenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
383131-12-2 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)azepane |
InChI |
InChI=1S/C14H21N/c1-2-12-7-9-13(10-8-12)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |
InChI 键 |
YJDPUVZYSQGHKF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2CCCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


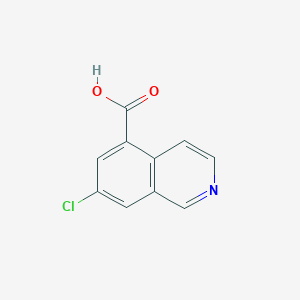
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

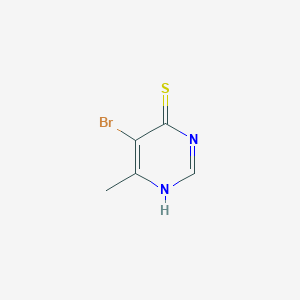
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)


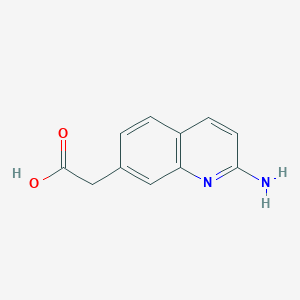

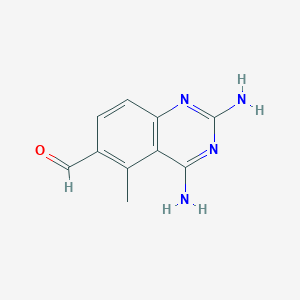
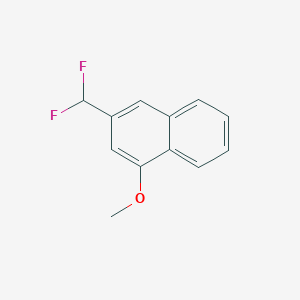
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
